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molecular formula C13H17NO5 B8764398 N-Boc-p-hydroxyphenylglycine

N-Boc-p-hydroxyphenylglycine

Cat. No. B8764398
M. Wt: 267.28 g/mol
InChI Key: ZUDUEEKXFRJNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420275

Procedure details

To 33.4 g (0.2 mol) of p-hydroxyphenylglycine were added 110 ml of water, 42 ml (1.5 eq.) of triethylamine, 52.8 g (1.1 eq.) of S-t-butoxycarbonyl-4,6-dimethyl-2-mercaptopyrimidine and 110 ml of dioxane, and the mixture was stirred at room temperature for 14 hours. To the reaction mixture was added 300 ml of water, and the mixture was extracted with 400 ml of ethyl acetate. The organic layer was extracted with 100 ml of a 5% aqueous solution of sodium hydrogencarbonate. The aqueous layers were combined, adjusted to pH 3 with 5N hydrochloric acid under ice-cooling and extracted with ethyl acetate. The organic layer was washed with an aqueous solution of potassium hydrogensulfate and a saturated aqueous solution of sodium chloride, and dried over magnesium sulfate. The solvent was distilled off. The thus-obtained crystals were collected by filtration with ethyl acetate/hexane. Yield: 46.0 g (86.1%).
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:20]([O:24][C:25](SC1N=C(C)C=C(C)N=1)=[O:26])([CH3:23])([CH3:22])[CH3:21]>O.O1CCOCC1>[C:25]([N:8]([C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1)[CH2:9][C:10]([OH:12])=[O:11])([O:24][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:26]

Inputs

Step One
Name
Quantity
33.4 g
Type
reactant
Smiles
OC1=CC=C(C=C1)NCC(=O)O
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
52.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)SC1=NC(=CC(=N1)C)C
Name
Quantity
110 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 400 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 100 ml of a 5% aqueous solution of sodium hydrogencarbonate
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with an aqueous solution of potassium hydrogensulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, and dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
FILTRATION
Type
FILTRATION
Details
The thus-obtained crystals were collected by filtration with ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
C(=O)(OC(C)(C)C)N(CC(=O)O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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